6-Fluoro-1-(phenylsulfonyl)-1h-indole

Solubility Formulation Reaction Medium Optimization

Unlike 5- or 7-fluoro positional isomers, 6-fluoro-1-(phenylsulfonyl)-1H-indole delivers unambiguous C-3 regioselectivity in bromination, acylation, and alkylation—eliminating isomer misassignment risks. The N-phenylsulfonyl group activates the indole ring while protecting nitrogen, enabling high-yield 3-substituted C-6 fluorinated indoles. Supported by a ΔclogP of +0.4 for streamlined RP-HPLC purification. A validated entry point for selective EphA2 inhibitor programs and 5-HT₆ receptor SAR. Request bulk pricing today.

Molecular Formula C14H10FNO2S
Molecular Weight 275.30 g/mol
Cat. No. B8434512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1-(phenylsulfonyl)-1h-indole
Molecular FormulaC14H10FNO2S
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)F
InChIInChI=1S/C14H10FNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H
InChIKeyGLKSUSGVVWOWKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1-(phenylsulfonyl)-1H-indole: CAS 840474-96-6 – Core Identity and Baseline Procurement Specifications


6-Fluoro-1-(phenylsulfonyl)-1H-indole (CAS 840474-96-6) is a fluorinated N-protected indole derivative with the molecular formula C₁₄H₁₀FNO₂S and a molecular weight of 275.30 g/mol . The compound features a fluorine substituent at the C-6 position of the indole ring and a phenylsulfonyl protecting group at the N-1 position. The phenylsulfonyl moiety serves the dual purpose of protecting the indole nitrogen while also activating the indole ring toward electrophilic substitution at specific positions, making this compound a versatile intermediate in heterocyclic synthesis [1]. The C-6 fluorine substitution distinguishes this compound from its non-fluorinated parent, 1-(phenylsulfonyl)indole (MW 257.31), and its positional isomers bearing fluorine at C-5 or C-7, with the regiochemical placement of fluorine governing both reactivity and downstream synthetic utility .

Why 6-Fluoro-1-(phenylsulfonyl)-1H-indole Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs in Research Applications


In medicinal chemistry and heterocyclic synthesis, the assumption that fluorinated N-phenylsulfonylindole derivatives are interchangeable across positional isomers is demonstrably unsupported by physicochemical and reaction outcome data. The position of fluorine substitution on the indole ring—whether at C-4, C-5, C-6, or C-7—exerts a profound and quantifiable influence on both the compound's physical properties and its reactivity profile [1]. Fluorine, as the most electronegative element, alters the electron density distribution across the indole π-system in a position-dependent manner via inductive (-I) and resonance (+M) effects. In the specific case of 6-fluoro substitution, the fluorine atom is located on the benzenoid ring at a position that neither strongly activates nor deactivates the pyrrole ring toward electrophilic substitution, but does introduce measurable polarity changes that affect solubility, chromatographic behavior, and crystallinity relative to the 5-fluoro and 7-fluoro analogs [2]. Furthermore, the phenylsulfonyl protecting group at N-1 is not merely an inert blocking moiety; it actively directs electrophilic attack to the C-3 position, a regiochemical outcome that is further modulated by the electron-withdrawing or -donating character of substituents at other positions [3]. Consequently, substituting 6-fluoro-1-(phenylsulfonyl)-1H-indole with its 5-fluoro or 7-fluoro positional isomers, or with the unsubstituted parent compound, introduces uncontrolled variables in reaction yield, regioselectivity, and purification behavior that cannot be compensated for by post-hoc adjustment of reaction conditions. The evidence presented in Section 3 quantifies these position-specific differentials across multiple measurable dimensions.

6-Fluoro-1-(phenylsulfonyl)-1H-indole: Quantified Differential Evidence Against Positional Isomers and Unsubstituted Parent


Solubility in Polar Aprotic Media: Quantified Differential for 6-Fluoro vs. Unsubstituted Parent Compound

The 6-fluoro substitution introduces a measurable increase in polarity relative to the unsubstituted 1-(phenylsulfonyl)indole, as reflected in solubility behavior. 6-Fluoro-1-(phenylsulfonyl)-1H-indole exhibits moderate solubility in polar aprotic solvents such as DMF and DMSO, with values of 15–20 mg/mL at 25°C, while remaining poorly soluble in water (<0.1 mg/mL) . In contrast, the unsubstituted parent compound, 1-(phenylsulfonyl)indole (CAS 40899-71-6), is characterized as having 'good solubility in common organic solvents' without the same degree of enhanced polarity imparted by the fluorine atom, resulting in altered partition behavior and chromatographic retention . The difference in aqueous solubility (both <0.1 mg/mL) is minimal, but the differential in DMF/DMSO solubility is significant for reaction planning.

Solubility Formulation Reaction Medium Optimization Physicochemical Characterization

Electrophilic Bromination Regioselectivity: C-3 Selectivity Maintained with C-6 Fluoro Substitution

Under N-phenylsulfonyl protection, indoles undergo electrophilic substitution preferentially at the C-3 position rather than C-2. The 6-fluoro-1-(phenylsulfonyl)-1H-indole maintains this C-3 regioselectivity in bromination reactions, as demonstrated by the quantitative conversion of the compound (1.0 g, 3.6 mmol) to its 3-bromo derivative upon treatment with bromine (0.64 g, 4.0 mmol) in DCM at 0°C . In comparison, the 5-fluoro positional isomer under identical electrophilic halogenation conditions exhibits altered reactivity at C-3 due to the stronger electron-withdrawing effect of fluorine at the para-like position relative to the pyrrole nitrogen, which can necessitate adjusted stoichiometry or temperature to achieve comparable yields [1]. The 6-fluoro position is distal to the reactive C-3 site and therefore exerts minimal electronic perturbation on the electrophilic substitution outcome, enabling predictable scale-up from unsubstituted indole protocols.

Electrophilic Substitution Regioselectivity Halogenation Synthetic Methodology

Lipophilicity (LogP) and Passive Membrane Permeability: Quantified Differential Between 6-Fluoro and Unsubstituted Parent

Fluorine substitution at the C-6 position of the indole ring introduces a quantifiable increase in lipophilicity relative to the unsubstituted parent. The calculated partition coefficient (clogP) for 6-fluoro-1-(phenylsulfonyl)-1H-indole is approximately 3.2, compared to approximately 2.8 for 1-(phenylsulfonyl)indole, representing a ΔclogP of +0.4 units . In the context of reversed-phase HPLC retention behavior, this ΔclogP of 0.4 translates to a retention time increase of approximately 15–20% under standard C18 gradient conditions (acetonitrile/water with 0.1% TFA), a difference sufficient to achieve baseline separation of the two compounds [1]. Among positional isomers, the 5-fluoro and 7-fluoro derivatives exhibit distinct logP values (clogP ~3.1–3.3 for 5-fluoro; ~3.3–3.5 for 7-fluoro) due to differing intramolecular hydrogen-bonding capacities and dipole moment orientations [2].

Lipophilicity LogP Drug-likeness ADME Prediction Chromatographic Behavior

5-HT₆ Receptor Binding Affinity of N-Phenylsulfonylindole Core: Baseline Activity Against Which 6-Fluoro Substitution May Be Evaluated

The N-phenylsulfonylindole scaffold has been rigorously characterized as a minimal pharmacophore for 5-HT₆ receptor binding. In a systematic study of 42 rationally designed N-phenylsulfonylindole derivatives, the plain N-phenylsulfonylindole (compound 1e) exhibited a binding affinity of Ki = 159 nM for the 5-HT₆ receptor, with no detectable affinity for 5-HT₁AR, 5-HT₂AR, 5-HT₇R, or D₂R at concentrations up to 10 µM [1]. This baseline Ki of 159 nM represents the intrinsic affinity of the unsubstituted N-phenylsulfonylindole core. The study further demonstrated that C-5 substitution with various functional groups (methyl, methoxy, halogen) can modulate this baseline affinity, with certain substitutions (e.g., compound 3e, Ki = 65 nM; compound 5g, Ki = 38 nM) yielding enhanced binding, while others (notably bulkier C-5 substituents) were detrimental due to steric exclusion from the binding pocket [2]. The 6-fluoro substitution pattern, not directly evaluated in this particular binding study, occupies a distinct position that may offer an alternative electronic and steric profile for SAR exploration.

5-HT₆ Receptor Binding Affinity CNS Drug Discovery Serotonin Receptor Non-basic Ligands

Evidence-Backed Research and Industrial Application Scenarios for 6-Fluoro-1-(phenylsulfonyl)-1H-indole


Synthesis of C-3 Functionalized 6-Fluoroindole Derivatives via Electrophilic Substitution

Based on the demonstrated C-3 regioselectivity in bromination reactions , 6-fluoro-1-(phenylsulfonyl)-1H-indole serves as a reliable starting material for introducing electrophilic substituents at the C-3 position without competitive C-2 substitution. This predictable regiochemistry, maintained despite the electron-withdrawing C-6 fluorine, enables the synthesis of 3-halo, 3-acyl, and 3-alkyl derivatives that can be subsequently deprotected to yield C-6 fluorinated indoles for further elaboration. The solubility profile of 15–20 mg/mL in DMF/DMSO informs appropriate solvent selection for these transformations, ensuring homogeneous reaction conditions.

Medicinal Chemistry Exploration of Position-Specific Fluorinated 5-HT₆ Receptor Ligands

The N-phenylsulfonylindole core has been validated as a minimal 5-HT₆ receptor pharmacophore with a baseline Ki of 159 nM for the unsubstituted parent [1]. The 6-fluoro derivative provides a structurally distinct entry point for SAR studies aiming to probe the electronic and steric requirements of the 5-HT₆ receptor binding pocket at the benzenoid ring positions. Unlike C-5 substituted analogs, where certain modifications were found to preclude deeper binding site penetration [1], the C-6 fluoro substituent occupies a position that may offer an orthogonal vector for interaction with receptor residues, enabling hypothesis-driven medicinal chemistry campaigns.

Chromatographic Method Development Using Quantified Lipophilicity Differential

The calculated ΔclogP of +0.4 for 6-fluoro-1-(phenylsulfonyl)-1H-indole relative to the unsubstituted parent provides a quantitative basis for developing HPLC and UPLC purification protocols. This differential translates to approximately 15–20% increased retention on reversed-phase C18 columns under standard acetonitrile/water gradient conditions, enabling predictable method transfer and impurity profiling. In preparative purification workflows, this retention time shift facilitates separation of the 6-fluoro derivative from unfluorinated byproducts or positional isomers generated during synthesis.

Synthesis of EphA2-Targeted Antiproliferative Agents with 6-Fluoro Substitution

SAR analysis of 1-(phenylsulfonyl)-1H-indole derivatives targeting the EphA2 receptor indicates that a bulky lipophilic moiety at the indole nitrogen is fundamental for improving antiproliferative potency against glioblastoma cell lines (U251), while abrogating activity on EphB1–EphB3 receptor subtypes [2]. The 6-fluoro-1-(phenylsulfonyl)-1H-indole scaffold, bearing both the required N-phenylsulfonyl lipophilic group and the C-6 fluorine atom that further modulates electronic properties and metabolic stability, represents a privileged starting point for synthesizing selective EphA2 inhibitors. The C-6 fluorine position is distal to the typical sites of oxidative metabolism (C-3 and C-2), potentially conferring enhanced microsomal stability relative to unsubstituted or C-5 substituted analogs.

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